molecular formula C16H18F3N3O3S B2631147 3-[[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]sulfonyl]pyridine-2-carbonitrile CAS No. 1947589-12-9

3-[[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]sulfonyl]pyridine-2-carbonitrile

Cat. No.: B2631147
CAS No.: 1947589-12-9
M. Wt: 389.39
InChI Key: VZODHVSDUKTUTP-UHFFFAOYSA-N
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Description

3-[[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]sulfonyl]pyridine-2-carbonitrile: is an intriguing compound with a complex structure that showcases various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with the starting materials 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane and pyridine-2-carbonitrile.

  • Sulfonylation: : A key step in the synthesis involves the sulfonylation of the spiro compound. This is usually achieved by reacting the starting material with sulfonyl chloride under basic conditions.

  • Reaction Conditions: : The reactions are generally performed in anhydrous solvents like dichloromethane or chloroform, and under controlled temperatures to ensure high yields and purity.

Industrial Production Methods: : Industrial production might involve continuous flow reactors to enhance the efficiency and scalability of the synthesis. This method also helps in maintaining the desired reaction conditions for a prolonged period, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, where the sulfonyl group can be further oxidized under strong oxidative conditions.

  • Reduction: : Reduction of the pyridine ring can be achieved using hydride donors under specific conditions.

  • Substitution: : The trifluoromethyl group and other substituents on the spiro structure are also susceptible to substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

  • Depending on the reaction, the products might include oxidized sulfonyl derivatives, reduced pyridine analogs, and various substitution products retaining the core spiro structure.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex organic molecules.

Biology

  • The compound’s ability to interact with biological macromolecules makes it a potential candidate for biochemical research.

Medicine

  • Investigated for its pharmacological properties, particularly as a potential therapeutic agent due to its unique structure.

Industry

  • Possible uses in the development of new catalysts or ligands for industrial chemical processes.

Mechanism of Action

Molecular Targets and Pathways

  • The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting or modifying their activity.

  • The trifluoromethyl group contributes to the compound's ability to cross cellular membranes, impacting its bioavailability and effectiveness.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]methyl]-pyridine-2-carbonitrile: : Similar in structure but with different substituents.

  • 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane: : Lacks the sulfonyl and pyridine-2-carbonitrile groups.

  • Sulfonylpyridine derivatives: : Share the sulfonyl and pyridine components but with varied side chains.

Uniqueness

  • The unique combination of a trifluoromethyl group, a spiro structure, and a sulfonyl-pyridine backbone makes 3-[[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5

Properties

IUPAC Name

3-[[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]sulfonyl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O3S/c17-16(18,19)14-3-7-22(11-15(14)4-8-25-9-5-15)26(23,24)13-2-1-6-21-12(13)10-20/h1-2,6,14H,3-5,7-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZODHVSDUKTUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2(C1C(F)(F)F)CCOCC2)S(=O)(=O)C3=C(N=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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